5-amino-1-[4,6-di(morpholin-4-yl)-1,3,5-triazin-2-yl]-1H-1,2,3-triazole-4-carbonitrile
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Overview
Description
5-amino-1-[4,6-di(morpholin-4-yl)-1,3,5-triazin-2-yl]-1H-1,2,3-triazole-4-carbonitrile is a complex organic compound that features a triazole ring substituted with a triazinyl group and morpholine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-1-[4,6-di(morpholin-4-yl)-1,3,5-triazin-2-yl]-1H-1,2,3-triazole-4-carbonitrile typically involves multi-step organic reactions. One common method includes the reaction of 4,6-dichloro-1,3,5-triazine with morpholine to form 4,6-di(morpholin-4-yl)-1,3,5-triazine. This intermediate is then reacted with 5-amino-1H-1,2,3-triazole-4-carbonitrile under suitable conditions to yield the target compound .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
5-amino-1-[4,6-di(morpholin-4-yl)-1,3,5-triazin-2-yl]-1H-1,2,3-triazole-4-carbonitrile can undergo various chemical reactions, including:
Substitution Reactions: The amino and morpholine groups can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization: The triazole and triazine rings can undergo cyclization reactions to form more complex structures.
Common Reagents and Conditions
Common reagents used in these reactions include strong acids or bases for substitution reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield nitro derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
5-amino-1-[4,6-di(morpholin-4-yl)-1,3,5-triazin-2-yl]-1H-1,2,3-triazole-4-carbonitrile has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound can be incorporated into polymers to enhance their properties, such as thermal stability and mechanical strength.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules used in various chemical industries.
Mechanism of Action
The mechanism of action of 5-amino-1-[4,6-di(morpholin-4-yl)-1,3,5-triazin-2-yl]-1H-1,2,3-triazole-4-carbonitrile involves its interaction with specific molecular targets. The morpholine rings and triazole moiety can interact with enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
4,6-diamino-1,3-di(morpholin-4-yl)-benzene: This compound has similar morpholine and amino groups but differs in the core structure.
5-amino-2,4-di(morpholin-4-yl)-1-nitrobenzene: Similar in having morpholine and amino groups, but with a nitro group instead of a triazole ring.
Uniqueness
5-amino-1-[4,6-di(morpholin-4-yl)-1,3,5-triazin-2-yl]-1H-1,2,3-triazole-4-carbonitrile is unique due to its combination of triazole and triazine rings with morpholine substituents. This unique structure imparts specific chemical and biological properties that are not found in the similar compounds mentioned above .
Properties
Molecular Formula |
C14H18N10O2 |
---|---|
Molecular Weight |
358.36 g/mol |
IUPAC Name |
5-amino-1-(4,6-dimorpholin-4-yl-1,3,5-triazin-2-yl)triazole-4-carbonitrile |
InChI |
InChI=1S/C14H18N10O2/c15-9-10-11(16)24(21-20-10)14-18-12(22-1-5-25-6-2-22)17-13(19-14)23-3-7-26-8-4-23/h1-8,16H2 |
InChI Key |
MOCPNPSMNGINAX-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C2=NC(=NC(=N2)N3C(=C(N=N3)C#N)N)N4CCOCC4 |
Origin of Product |
United States |
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